FLT3 Kinase Inhibition: Boronic Acid Essentiality Demonstrated by Inactive De-boronated Analogues
In the α-triazolylboronic acid series targeting FLT3, the parent scaffold (1-methyl-1,2,3-triazole-4-boronic acid core, compound 4a with R = H) exhibits an IC₅₀ of 18 ± 1 μM against recombinant FLT3 kinase. Control analogues synthesized ad hoc that lack the boronic acid group are completely inactive, confirming that the boronic acid moiety is indispensable for kinase inhibition [1].
| Evidence Dimension | FLT3 kinase enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Compound 4a (1-methyl-1,2,3-triazole-4-boronic acid core with phenyl substituent): IC₅₀ = 18 ± 1 μM |
| Comparator Or Baseline | De-boronated control analogues: IC₅₀ > 100 μM (inactive) |
| Quantified Difference | > 5.6-fold improvement; compound 4a is active while de-boronated analogues are completely inactive |
| Conditions | Recombinant FLT3 enzyme assay; compounds tested at varying concentrations; ponatinib as reference compound [1] |
Why This Matters
This demonstrates that the boronic acid functionality is not a replaceable group but the essential pharmacophore, meaning procurement of the intact boronic acid building block is mandatory for FLT3-targeted drug discovery programs.
- [1] Introvigne ML, Destro L, Mologni L, et al. α‐Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML. ChemMedChem. 2025;20(1):e202400622. Table 1, Table 2. doi:10.1002/cmdc.202400622. View Source
